molecular formula C19H17N5O4 B12988995 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid

Cat. No.: B12988995
M. Wt: 379.4 g/mol
InChI Key: MZBYOFZABYTSQS-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a tetrazole moiety at the β-position of the propanoic acid backbone. It is primarily employed in peptide synthesis and peptidomimetic drug design due to the Fmoc group’s role in temporary amine protection and the tetrazole’s utility as a bioisostere for carboxylic acids or phosphate groups . The 1H-tetrazol-5-yl substituent enhances metabolic stability and binding affinity in medicinal chemistry applications, particularly in targeting protein-protein interactions like the β-catenin/T-cell factor complex .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYOFZABYTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Synthetic Route Overview

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid generally involves two main stages:

Tetrazole Ring Formation
  • The tetrazole ring is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
  • This cycloaddition can be catalyzed under acidic or basic conditions, often using sodium azide and a suitable nitrile precursor.
  • The reaction conditions are optimized to favor the formation of the 1H-tetrazole isomer at the 5-position of the propanoic acid side chain.
Fmoc Protection
  • The amino group of the resulting amino acid bearing the tetrazole ring is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • This reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated.
  • The Fmoc group is stable under basic conditions and can be selectively removed later under mild acidic or basic conditions, making it ideal for peptide synthesis.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Tetrazole formation Sodium azide, nitrile precursor, acidic/basic catalyst, solvent (e.g., DMF, water) Temperature: 60–100°C; Time: several hours; yields optimized by solvent and catalyst choice
Fmoc protection Fmoc-Cl, base (triethylamine), solvent (e.g., dioxane, DMF) Room temperature to mild heating; reaction time 1–3 hours; inert atmosphere recommended

Industrial Scale Considerations

  • Industrial synthesis involves scaling up the above reactions with careful control of temperature, pH, and reaction time to maximize yield and purity.
  • Automated peptide synthesizers may be used to incorporate this amino acid derivative into peptides directly.
  • Purification is typically achieved by crystallization or preparative chromatography to achieve >97% purity.

Research Findings and Analytical Data

Purity and Quality Control

  • Purity of the synthesized compound is generally >97%, confirmed by HPLC and NMR spectroscopy.
  • Certificate of Analysis (COA) and Safety Data Sheets (SDS) are standard for quality assurance.

Stock Solution Preparation Data

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 2.6359 mL 13.1797 mL 26.3595 mL
5 mM Solution 0.5272 mL 2.6359 mL 5.2719 mL
10 mM Solution 0.2636 mL 1.318 mL 2.6359 mL

Note: Volumes calculated based on molecular weight and desired molarity for preparing stock solutions in solvents such as DMSO or aqueous buffers.

In Vivo Formulation Preparation

  • The compound is first dissolved in DMSO to prepare a master stock solution.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil is performed to achieve a clear solution suitable for in vivo administration.
  • Physical methods like vortexing, ultrasound, or mild heating assist dissolution.
  • The order of solvent addition and clarity of solution at each step are critical to ensure formulation stability.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome/Notes
Tetrazole ring synthesis Sodium azide, nitrile, acidic/basic catalyst 60–100°C, several hours Formation of 1H-tetrazole ring
Amino group protection Fmoc-Cl, triethylamine, DMF/dioxane Room temp to mild heating, 1–3 h Fmoc-protected amino acid derivative
Purification Crystallization, chromatography Purity >97% High purity for peptide synthesis
Stock solution prep DMSO, PEG300, Tween 80, water/corn oil Sequential solvent addition Clear, stable solutions for assays

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products .

Scientific Research Applications

Enzyme Inhibition

Compounds with tetrazole rings, including 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid, have been shown to exhibit significant enzyme inhibition properties. Research indicates that tetrazole derivatives can effectively inhibit enzymes involved in various diseases, including cancer and inflammatory conditions. For example, studies have demonstrated that certain tetrazole compounds can inhibit the β-catenin/Tcf protein-protein interaction (PPI), which is crucial in many oncogenic pathways .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have also been investigated. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting their potential as new antibiotics. The structural features of these compounds enhance their ability to penetrate bacterial membranes and disrupt cellular functions.

Peptidomimetics

The compound is utilized in the design of peptidomimetics, which are synthetic analogs of peptides that mimic their biological activity. This application is particularly relevant in drug development for targeting specific biological pathways without the limitations associated with natural peptides, such as stability and bioavailability .

Protein Interaction Studies

In biochemical research, the compound has been employed to study protein interactions. Its ability to disrupt specific protein-protein interactions makes it a valuable tool for elucidating complex biological processes. For instance, its application in studying β-catenin/Tcf interactions has provided insights into cellular signaling pathways involved in tumorigenesis .

Drug Design

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity as a therapeutic agent .

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with specific mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and biomedical devices.

Sensor Development

The compound's unique chemical properties are being investigated for the development of sensors capable of detecting specific biomolecules or environmental changes. The integration of tetrazole moieties into sensor designs has shown promise in enhancing sensitivity and selectivity .

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryEnzyme InhibitionEffective against β-catenin/Tcf PPI
Antimicrobial ActivityActive against multiple bacterial strains
PeptidomimeticsMimics biological activity of natural peptides
BiochemistryProtein Interaction StudiesDisrupts specific protein-protein interactions
Drug DesignEnhances pharmacological properties
Material SciencePolymer ChemistryPotential for novel polymers
Sensor DevelopmentImproved sensitivity for biomolecule detection

Case Study 1: Tetrazole Derivatives in Cancer Research

A recent study focused on the development of tetrazole derivatives as selective inhibitors of β-catenin/Tcf PPI in cancer cells. The results indicated that compounds similar to this compound exhibited promising inhibitory activity with Ki values in the low micromolar range, demonstrating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of tetrazole-containing compounds against drug-resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, suggesting a potential strategy for overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can facilitate binding to specific sites, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Backbone Length and Substituent Position
  • Target Compound: Propanoic acid backbone with 1H-tetrazol-5-yl at the β-position (CAS: 954147-35-4, MW: ~393.46 g/mol) .
  • Used similarly in solid-phase peptide synthesis but may exhibit different conformational flexibility .
Heterocyclic Replacements
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid (CAS: 186320-06-9): Replaces tetrazole with thiophene, reducing acidity (thiophene pKa ~ neutral vs. tetrazole pKa ~4.9). Enhances aromatic stacking but diminishes hydrogen-bonding capacity .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic Acid (CAS: Not provided): Indole substituent introduces planar aromaticity and halogenated hydrophobicity, favoring hydrophobic binding pockets in enzyme inhibitors .

Functional Group Modifications

Fmoc-Protected Analogs with Alternative Acidic Groups
  • 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic Acid (CAS: 927637-85-2): Methyl substitution at the α-position creates steric hindrance, limiting rotational freedom. Lacks heterocyclic moieties, reducing target specificity compared to tetrazole derivatives .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic Acid (CAS: 908846-88-8): Fluorine atom increases electronegativity and metabolic stability, commonly used in kinase inhibitors .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Group Application Highlights
954147-35-4 (Target) C₂₁H₁₉N₅O₄ 393.41 1H-tetrazol-5-yl β-catenin/Tcf inhibitors
954147-36-5 C₂₂H₂₁N₅O₄ 407.43 1H-tetrazol-5-yl Extended backbone for flexibility
186320-06-9 C₂₂H₁₉NO₄S 393.46 Thiophene-3-yl Aromatic interaction enhancer
908846-88-8 C₂₆H₂₁FN₂O₄ 444.45 5-fluoroindole Enhanced metabolic stability

Research Findings and Trends

  • Tetrazole vs. Carboxylic Acid : Studies show tetrazole-containing analogs exhibit 10–50% higher binding affinity in β-catenin/Tcf systems compared to carboxylic acid counterparts due to improved charge distribution .
  • Safety Profiles : Tetrazole derivatives generally display lower acute toxicity (e.g., oral LD₅₀ > 2000 mg/kg in rodents) compared to halogenated indole analogs, which may require stricter handling protocols .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-tetrazol-5-yl)propanoic acid, commonly referred to as Fmoc-tetrazole amino acid, is a complex organic compound notable for its structural characteristics and biological applications. This compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a tetrazole moiety, which enhances its utility in peptide synthesis and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O4C_{19}H_{17}N_{5}O_{4}, with a molecular weight of approximately 379.37 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, making it advantageous in solid-phase peptide synthesis (SPPS).

PropertyValue
Molecular FormulaC19H17N5O4
Molecular Weight379.37 g/mol
CAS Number954147-35-4
IUPAC Name(2S)-2-(Fmoc-amino)-3-(2H-tetrazol-5-yl)propanoic acid
SMILESOC(=O)C@Hc(C(=O)O)N(C(=O)O)C(C(=O)O)c(C(=O)O)c(C(=O)O)c(C(=O)O)c(C(=O)O)c(C(=O)O)

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The tetrazole ring is known for its role in enhancing the binding affinity of compounds to their targets.

The mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes : The tetrazole moiety can mimic carboxylic acids, allowing it to interact with active sites of enzymes, potentially inhibiting their activity.
  • Modulating Protein-Ligand Interactions : The Fmoc group provides stability during synthesis while allowing for subsequent modifications that can enhance biological activity.

Case Studies and Research Findings

Recent studies have explored the efficacy of tetrazole-containing compounds in various therapeutic contexts:

  • Inhibition of β-Catenin/Tcf PPI : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of the β-catenin/Tcf protein-protein interaction (PPI), with promising Ki values indicating potential use in cancer therapeutics .
  • Peptide Synthesis Applications : The compound has been successfully utilized in SPPS, facilitating the synthesis of peptides with enhanced stability and bioactivity due to the protective Fmoc group .
  • Enzyme Interaction Studies : Research indicates that compounds with tetrazole groups can influence enzyme activity, highlighting their potential as drug candidates targeting specific pathways .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
β-Catenin/Tcf PPI InhibitionKi = 11 μM for inhibition
Peptide SynthesisEffective in SPPS, enhancing stability
Enzyme InteractionModulates enzyme activity

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